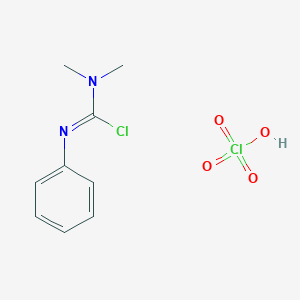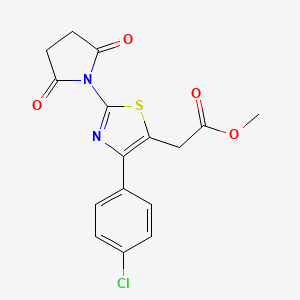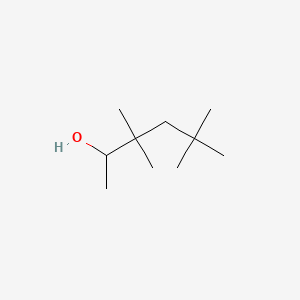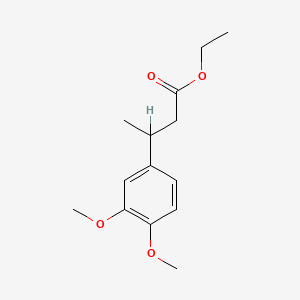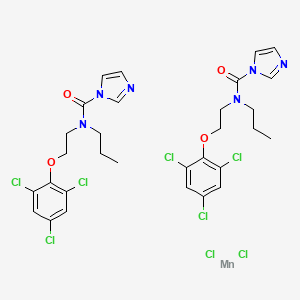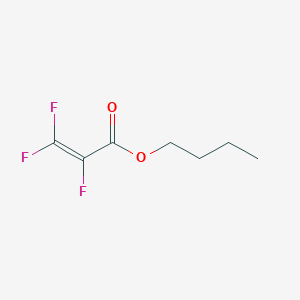
Butyl 2,3,3-trifluoroprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2,3,3-trifluoroprop-2-enoate is an organic compound that belongs to the family of acrylates. Acrylates are esters derived from acrylic acid and are known for their diverse applications in various fields due to their unique chemical properties. This compound, in particular, is characterized by the presence of a butyl group and three fluorine atoms attached to the prop-2-enoate moiety, which imparts distinct chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2,3,3-trifluoroprop-2-enoate typically involves the esterification of 2,3,3-trifluoroprop-2-enoic acid with butanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been reported to enhance the efficiency and versatility of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 2,3,3-trifluoroprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of trifluoropropanoic acid.
Reduction: Formation of butyl 2,3,3-trifluoropropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butyl 2,3,3-trifluoroprop-2-enoate has several applications in scientific research:
Biology: Investigated for its potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable and biocompatible polymers.
Wirkmechanismus
The mechanism of action of Butyl 2,3,3-trifluoroprop-2-enoate involves its interaction with various molecular targets and pathways:
Polymerization: The vinyl group in the compound undergoes polymerization reactions, forming long-chain polymers with desirable properties.
Enzymatic Reactions: In biological systems, the ester group can be hydrolyzed by enzymes such as esterases, releasing the active components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl acrylate: Similar in structure but lacks the trifluoromethyl group, resulting in different chemical properties and applications.
Methyl 2,3,3-trifluoroprop-2-enoate: Similar in structure but has a methyl group instead of a butyl group, affecting its reactivity and applications.
Uniqueness
Butyl 2,3,3-trifluoroprop-2-enoate is unique due to the presence of the trifluoromethyl group, which imparts high thermal stability, chemical resistance, and unique reactivity compared to other acrylates .
Eigenschaften
CAS-Nummer |
72110-07-7 |
|---|---|
Molekularformel |
C7H9F3O2 |
Molekulargewicht |
182.14 g/mol |
IUPAC-Name |
butyl 2,3,3-trifluoroprop-2-enoate |
InChI |
InChI=1S/C7H9F3O2/c1-2-3-4-12-7(11)5(8)6(9)10/h2-4H2,1H3 |
InChI-Schlüssel |
FLBMKBWXVVMPTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C(=C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate](/img/structure/B14459573.png)
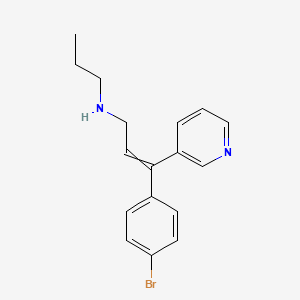

![3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one](/img/structure/B14459591.png)
